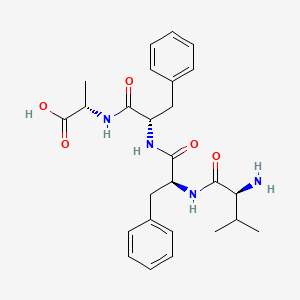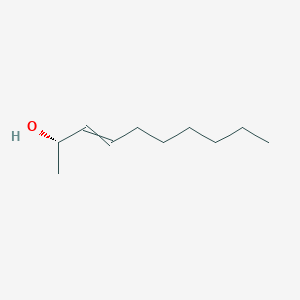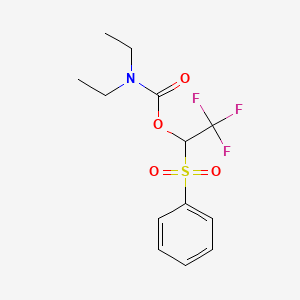
1-(Benzenesulfonyl)-2,2,2-trifluoroethyl diethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzenesulfonyl)-2,2,2-trifluoroethyl diethylcarbamate is an organic compound that belongs to the class of sulfonyl carbamates It is characterized by the presence of a benzenesulfonyl group, a trifluoroethyl group, and a diethylcarbamate group
Métodos De Preparación
The synthesis of 1-(Benzenesulfonyl)-2,2,2-trifluoroethyl diethylcarbamate typically involves the reaction of benzenesulfonyl chloride with 2,2,2-trifluoroethylamine, followed by the introduction of diethylcarbamate. The reaction conditions often require the use of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction can be carried out in an organic solvent, such as dichloromethane, under controlled temperature conditions to ensure high yield and purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-(Benzenesulfonyl)-2,2,2-trifluoroethyl diethylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The benzenesulfonyl group can participate in electrophilic aromatic substitution reactions, where it can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the trifluoroethyl group and the carbamate moiety.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Benzenesulfonyl)-2,2,2-trifluoroethyl diethylcarbamate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(Benzenesulfonyl)-2,2,2-trifluoroethyl diethylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes . The diethylcarbamate moiety can modulate the compound’s reactivity and stability, influencing its overall biological activity.
Comparación Con Compuestos Similares
1-(Benzenesulfonyl)-2,2,2-trifluoroethyl diethylcarbamate can be compared with other sulfonyl carbamates, such as:
1-(Benzenesulfonyl)-2,2,2-trifluoroethyl methylcarbamate: Similar structure but with a methyl group instead of a diethyl group, leading to different reactivity and biological activity.
1-(Benzenesulfonyl)-2,2,2-trifluoroethyl ethylcarbamate: Contains an ethyl group, which affects its solubility and interaction with biological targets.
1-(Benzenesulfonyl)-2,2,2-trifluoroethyl phenylcarbamate: The presence of a phenyl group introduces aromatic interactions, influencing its chemical and biological properties.
Propiedades
Número CAS |
185025-51-8 |
|---|---|
Fórmula molecular |
C13H16F3NO4S |
Peso molecular |
339.33 g/mol |
Nombre IUPAC |
[1-(benzenesulfonyl)-2,2,2-trifluoroethyl] N,N-diethylcarbamate |
InChI |
InChI=1S/C13H16F3NO4S/c1-3-17(4-2)12(18)21-11(13(14,15)16)22(19,20)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 |
Clave InChI |
RGWFDWMKHUABHG-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)OC(C(F)(F)F)S(=O)(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(2-Oxo-2H-1-benzopyran-6-yl)hydrazinyl]naphthalene-2,3-dione](/img/structure/B14251232.png)

![2-[(5,6-Dihydroxyhexyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14251242.png)
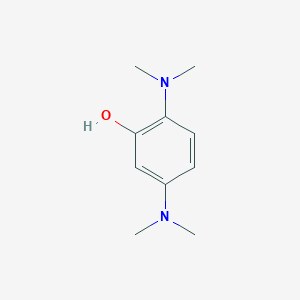
![Cyclopentanone, 2,5-bis[(3-nitrophenyl)methylene]-](/img/structure/B14251249.png)
![3-[(3,3-Diphenylpropyl)(methyl)amino]-2,2-dimethylpropanal](/img/structure/B14251253.png)
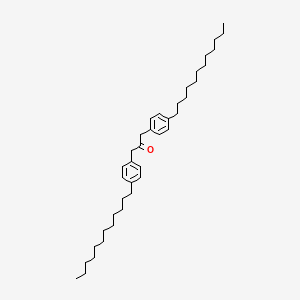
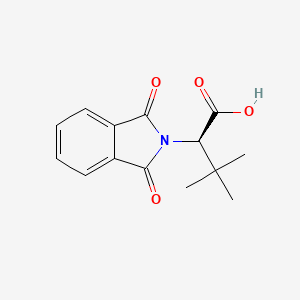
![Butanediamide, N,N-dimethyl-N'-[4-(methylamino)-4-oxobutyl]-](/img/structure/B14251281.png)

![Diethyl [(3S)-3-hydroxybut-1-en-1-yl]phosphonate](/img/structure/B14251297.png)
![Methanesulfonamide, N-[2,6-bis(1-methylethyl)-4-nitrophenyl]-](/img/structure/B14251309.png)
